![molecular formula C11H16FN B3074632 N-butyl-4-fluoro-2-methylaniline CAS No. 1021080-26-1](/img/structure/B3074632.png)
N-butyl-4-fluoro-2-methylaniline
Overview
Description
“N-butyl-4-fluoro-2-methylaniline” is a chemical compound with the CAS Number: 1021080-26-1 . It has a molecular weight of 181.25 . The IUPAC name for this compound is N-butyl-4-fluoro-2-methylaniline .
Molecular Structure Analysis
The InChI code for “N-butyl-4-fluoro-2-methylaniline” is1S/C11H16FN/c1-3-4-7-13-11-6-5-10 (12)8-9 (11)2/h5-6,8,13H,3-4,7H2,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-butyl-4-fluoro-2-methylaniline” is a liquid at room temperature . It has a density of 1.126 g/mL at 25 °C . The refractive index is 1.537 . The boiling point is 90-92 °C at 16 mmHg .Scientific Research Applications
Liver Microsomal Metabolism :
- N-butyl-4-fluoro-2-methylaniline is studied for its metabolism in rat liver microsomes. It undergoes side-chain C-hydroxylation, forming metabolites like benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives. This research contributes to understanding the metabolic pathways of similar compounds in biological systems (Boeren et al., 1992).
Toxicity Assessment :
- In environmental toxicology, N-butyl-4-fluoro-2-methylaniline is used in toxicity studies. For instance, its impact on earthworms (Eisenia veneta) was assessed, leading to the identification of novel endogenous biomarkers. This research aids in understanding the ecological effects of such compounds (Bundy et al., 2002).
Synthon Preparation :
- In medicinal chemistry, N-butyl-4-fluoro-2-methylaniline derivatives, such as 4-fluoropyrrolidine derivatives, are used as synthons for dipeptidyl peptidase IV inhibitors, a class of medications used for treating type 2 diabetes. This research contributes to the development of new pharmaceutical compounds (Singh & Umemoto, 2011).
Catalysis Research :
- N-butyl-4-fluoro-2-methylaniline-based compounds have been used in studies exploring catalysis. For example, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrated high activity in catalyzing the formylation and methylation of amines, using CO2 as a C1 building block. This research has implications for green chemistry and sustainable industrial processes (Yang et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
For instance, it might undergo electrophilic aromatic substitution reactions . The presence of the fluorine atom might also influence its reactivity, as fluorine is highly electronegative and can affect the electron distribution in the molecule .
Biochemical Pathways
Aromatic amines like this compound often participate in reactions such as nitration, bromination, and friedel crafts acylation . These reactions can lead to the formation of various products, which can further participate in different biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom might also affect its metabolic stability, as fluorine-containing compounds are often more resistant to metabolic degradation .
Result of Action
The products of its reactions might have various effects depending on their nature and the specific biochemical pathways they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-butyl-4-fluoro-2-methylaniline. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and the course of its reactions .
properties
IUPAC Name |
N-butyl-4-fluoro-2-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNRJFPLGEVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-fluoro-2-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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